

Application Note & Protocol: Quantification of Myristyl Linoleate in Lipid Extracts

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Compound of Interest

Compound Name: *Myristyl linoleate*

Cat. No.: *B15548296*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Myristyl linoleate** (C₃₂H₆₀O₂) is a wax ester, an ester of myristyl alcohol (a C₁₄ saturated alcohol) and linoleic acid (a C_{18:2} polyunsaturated fatty acid). As a component of the lipidome, its quantification is crucial in various fields, including cosmetics, drug delivery, and biomedical research, where it may function as a biomarker or a component of a formulation. This document provides a detailed protocol for the extraction and subsequent quantification of intact **myristyl linoleate** from biological or formulated samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Part 1: Lipid Extraction from Sample Matrix

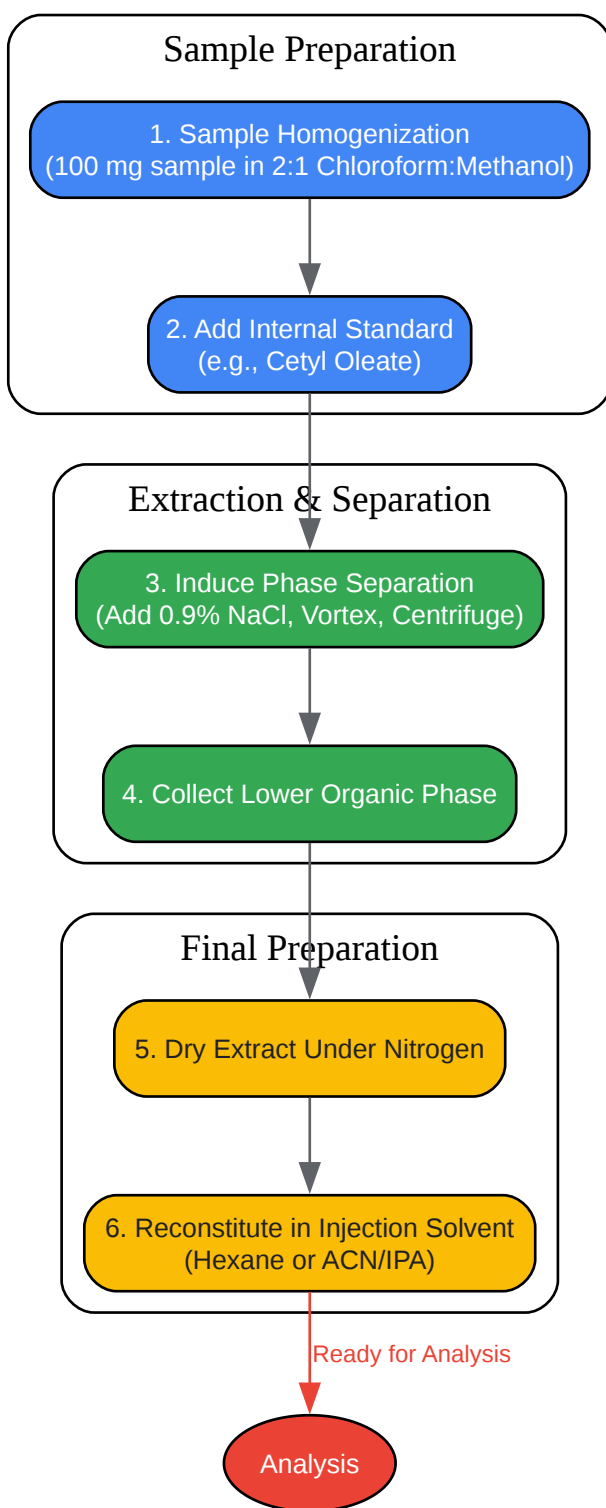
A robust lipid extraction is the foundation for accurate quantification. The Folch method is a gold-standard technique for total lipid extraction due to its high recovery efficiency for a broad range of lipid classes.^{[1][2]}

Experimental Protocol: Modified Folch Lipid Extraction

- Homogenization:
 - Weigh approximately 100 mg of the tissue or sample into a glass tube with a PTFE-lined cap.

- Add 2 mL of a 2:1 (v/v) chloroform:methanol solvent mixture.[\[2\]](#)
- If the sample is aqueous, adjust the solvent ratio to maintain a final chloroform:methanol:water ratio of approximately 8:4:3.
- Add an internal standard (IS) at a known concentration (e.g., Cetyl Oleate, C₃₄H₆₆O₂) to account for extraction losses.
- Homogenize the sample using a probe sonicator or bead beater until a uniform suspension is achieved.
- Phase Separation:
 - Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation.[\[1\]](#)
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 2,000 x g for 10 minutes to facilitate the separation of the two phases.
- Lipid Recovery:
 - Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
 - Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.
 - Dry the extracted lipid film under a gentle stream of nitrogen.
 - Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., 200 µL of hexane for GC-MS or acetonitrile/isopropanol for HPLC-MS/MS) for analysis.

Workflow for Lipid Extraction



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Caption: Workflow for the extraction of lipids from a biological matrix.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for analyzing volatile and semi-volatile compounds. For large esters like **myristyl linoleate**, a high-temperature column and appropriate temperature program are necessary. Direct analysis of the intact ester is possible without derivatization.[3]

Experimental Protocol: GC-MS Analysis

- Instrumentation: A gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890 GC with 5977 MS).
- GC Column: A low-polarity capillary column such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 μ m) is suitable.[4]
- Injection: 1 μ L of the reconstituted lipid extract is injected in splitless mode.
- GC Conditions:
 - Inlet Temperature: 280°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: Increase to 250°C at 15°C/min.
 - Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.[4]
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-650) for confirmation.
- Ions for SIM:
 - **Myristyl Linoleate** (Quantifier): m/z 262 (McLafferty rearrangement ion of linoleate).
 - **Myristyl Linoleate** (Qualifier): m/z 213 (Myristyl fragment [C14H29]⁺).
 - Internal Standard (e.g., Cetyl Oleate): Select characteristic ions.

Data Presentation: GC-MS Method Parameters

Parameter	Setting
GC System	Agilent 7890 or equivalent
Column	HP-5MS (30 m x 0.25 mm x 0.25 µm)
Injection Volume	1 µL (Splitless)
Inlet Temperature	280°C
Oven Program	150°C (1 min) -> 250°C (15°C/min) -> 320°C (5°C/min, hold 10 min)[4]
MS System	Agilent 5977 or equivalent
Ionization Mode	Electron Ionization (EI), 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) & Scan
Quantifier/Qualifier Ions	m/z 262 / m/z 213

Part 3: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity, making it an excellent alternative for quantifying lipids, especially those that are less volatile or thermally labile.[5][6] This method allows for the direct analysis of **myristyl linoleate** from the lipid extract.

Experimental Protocol: HPLC-MS/MS Analysis

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Thermo Vanquish with a TSQ Quantiva).[7]
- HPLC Column: A C18 or C30 reversed-phase column (e.g., YMC C30, 250 mm x 4.6 mm, 3 μ m) is effective for separating lipid esters.[8][9]
- Mobile Phases:
 - Mobile Phase A: 90:10 Methanol:Water + 0.1% Formic Acid
 - Mobile Phase B: 78:20:2 Methyl-tert-butyl ether (MTBE):Methanol:Water + 0.1% Formic Acid[8]
- Gradient Elution:
 - Flow Rate: 0.6 mL/min
 - Gradient: Start at 30% B, linear gradient to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[8][9] APCI is often preferred for less polar lipids.
 - Acquisition Mode: Selected Reaction Monitoring (SRM).
 - SRM Transitions:
 - **Myristyl Linoleate**: Precursor ion $[M+NH_4]^+$ at m/z 492.5 \rightarrow Product ion (loss of myristyl alcohol) at m/z 281.2 (linoleic acid fragment).
 - Internal Standard (e.g., Cetyl Oleate): Determine precursor and product ions similarly.

Data Presentation: HPLC-MS/MS Method Parameters

Parameter	Setting
HPLC System	Thermo Vanquish or equivalent
Column	YMC C30 (250 mm x 4.6 mm, 3 µm)
Mobile Phase A	90:10 MeOH:H2O + 0.1% Formic Acid
Mobile Phase B	78:20:2 MTBE:MeOH:H2O + 0.1% Formic Acid[8]
Flow Rate	0.6 mL/min
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	ESI or APCI, Positive
Acquisition Mode	Selected Reaction Monitoring (SRM)
SRM Transition (M+NH4)+	Precursor: m/z 492.5 -> Product: m/z 281.2

Part 4: Calibration and Quantification

Absolute quantification requires a calibration curve generated from authentic standards.

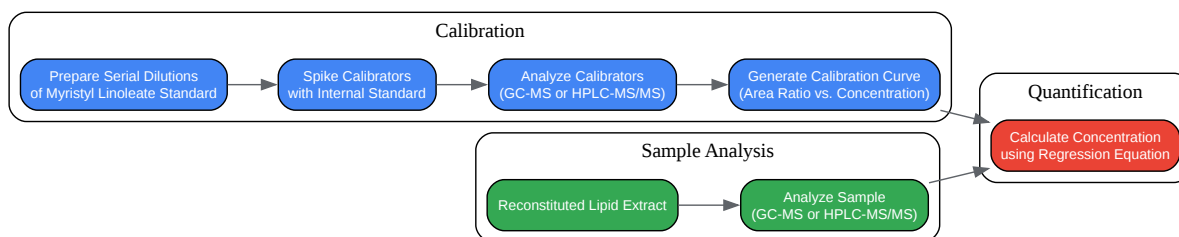
- **Standard Preparation:** Prepare a stock solution of pure **myristyl linoleate** in the reconstitution solvent. Perform serial dilutions to create a series of calibrators spanning the expected sample concentration range (e.g., 1 ng/mL to 1000 ng/mL).
- **Internal Standard:** Spike all calibrators and samples with the same, fixed concentration of the internal standard.
- **Curve Generation:** Analyze the calibrators using the chosen method (GC-MS or HPLC-MS/MS). Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- **Regression:** Apply a linear regression to the calibration data. The R² value should be >0.99 for a valid curve.
- **Sample Quantification:** Analyze the unknown samples. Use the measured peak area ratio and the regression equation to calculate the concentration of **myristyl linoleate** in the

extract.

Data Presentation: Typical Quantitative Performance

Parameter	GC-MS Method	HPLC-MS/MS Method
Linear Range	10 - 2000 ng/mL	1 - 1000 ng/mL
R ² of Calibration	> 0.995	> 0.998
Limit of Detection (LOD)	~3 ng/mL	~0.3 ng/mL
Limit of Quant. (LOQ)	~10 ng/mL	~1.0 ng/mL
Intra-day Precision (%RSD)	< 10%	< 8%
Inter-day Precision (%RSD)	< 15%	< 12%

Logical Flow of Quantification



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Caption: Logical relationship for quantitative analysis using an internal standard.

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